molecular formula C28H24O2 B12514778 (4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)methanol

(4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)methanol

Cat. No.: B12514778
M. Wt: 392.5 g/mol
InChI Key: JLKWAWFABBXSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)methanol is an organic compound that features a complex structure with multiple phenyl groups and hydroxymethyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)methanol typically involves multi-step organic reactions. One common method is the reaction of 4-(hydroxymethyl)benzaldehyde with 1,2-diphenylethene under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid functionalities.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)ethanol
  • (4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)acetaldehyde
  • (4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)acetic acid

Uniqueness

(4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)methanol is unique due to its specific arrangement of phenyl and hydroxymethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H24O2

Molecular Weight

392.5 g/mol

IUPAC Name

[4-[2-[4-(hydroxymethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanol

InChI

InChI=1S/C28H24O2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-18,29-30H,19-20H2

InChI Key

JLKWAWFABBXSNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CO)C4=CC=C(C=C4)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.